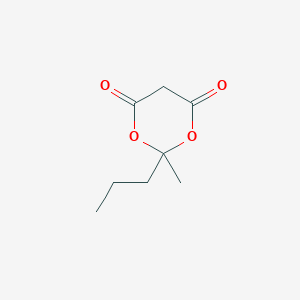![molecular formula C14H16O4 B12561197 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- CAS No. 158732-38-8](/img/structure/B12561197.png)
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- is a chemical compound with significant applications in organic synthesis. It is known for its role as a building block in the synthesis of various β-dicarbonyl compounds . The compound’s structure includes a dioxin ring with substituents that contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- typically involves the reaction of diketene with acetone, forming a diketene-acetone adduct . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
- Temperature: Approximately 65-67°C under reduced pressure (2 mmHg)
- Solvent: Acetone
- Catalyst: Acidic or basic catalysts depending on the specific synthetic route
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the reactants
- Continuous monitoring of reaction conditions to maintain product quality
- Purification steps to isolate the compound from by-products and impurities
Análisis De Reacciones Químicas
Types of Reactions
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the dioxin ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxin derivatives.
Aplicaciones Científicas De Investigación
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- has diverse applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of the dioxin ring and its substituents, which facilitate:
Nucleophilic attack: The electrophilic nature of the dioxin ring makes it susceptible to nucleophilic attack, leading to the formation of various products.
Hydration and Ketonization: The compound can undergo hydration to form enols, which can further isomerize to ketones.
Comparación Con Compuestos Similares
4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- can be compared with other similar compounds such as:
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: A diketene-acetone adduct used in similar synthetic applications.
2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with similar reactivity but different structural features.
2,2-Dimethyl-1,3-dioxane-4,6-dione: A related compound with distinct chemical properties and applications.
The uniqueness of 4H-1,3-Dioxin-4-one, 6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl- lies in its specific substituents, which enhance its reactivity and versatility in various chemical reactions.
Propiedades
Número CAS |
158732-38-8 |
|---|---|
Fórmula molecular |
C14H16O4 |
Peso molecular |
248.27 g/mol |
Nombre IUPAC |
6-[(2R)-2-hydroxy-2-phenylethyl]-2,2-dimethyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C14H16O4/c1-14(2)17-11(9-13(16)18-14)8-12(15)10-6-4-3-5-7-10/h3-7,9,12,15H,8H2,1-2H3/t12-/m1/s1 |
Clave InChI |
FMAQRTJXTXWTHB-GFCCVEGCSA-N |
SMILES isomérico |
CC1(OC(=CC(=O)O1)C[C@H](C2=CC=CC=C2)O)C |
SMILES canónico |
CC1(OC(=CC(=O)O1)CC(C2=CC=CC=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


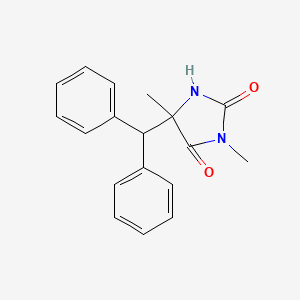
![Cyclohexane, [(1,1-dimethylethoxy)methyl]-](/img/structure/B12561120.png)
![(2R,3R)-2-[(R)-(4-methylphenyl)sulfinyl]-1-trimethylsilyloctan-3-ol](/img/structure/B12561127.png)

![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)
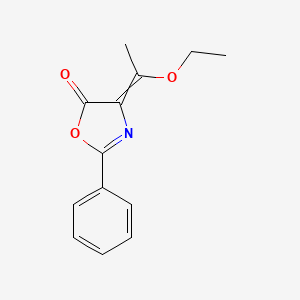
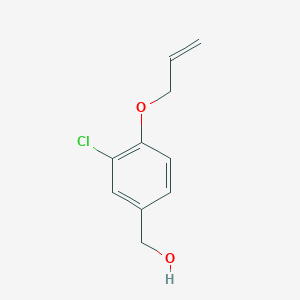

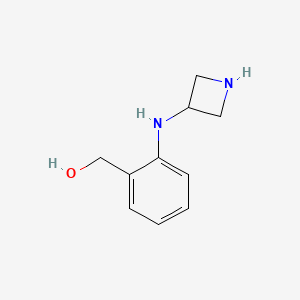
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)
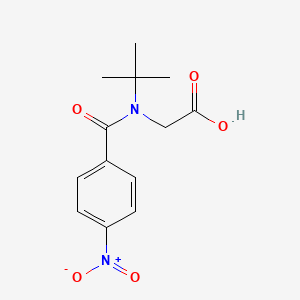
![[4-[alpha-(4-Hydroxyphenyl)phenethyl]phenoxy]acetic acid](/img/structure/B12561189.png)
![1H-1,2,4-Triazole, 3,3'-[1,3-propanediylbis(thio)]bis[5-phenyl-](/img/structure/B12561212.png)
